Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate
Overview
Description
Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a useful research compound. Its molecular formula is C10H18BrNO4 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Natural Product Intermediates
Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate serves as a key intermediate in the synthesis of biologically significant compounds. For instance, it is used in the synthesis of the water-soluble vitamin Biotin, which plays a crucial role in the metabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Synthesis of Unusual Amino Acid Residues
This compound is instrumental in preparing unusual amino acid residues, which are key fragments in the synthesis of complex natural products like microsporin B. These syntheses involve steps like cross metathesis and enzymatic kinetic resolution (Swaroop et al., 2014).
Molecular and Crystal Structure Studies
The compound is used in understanding the molecular and crystal structure of L-cysteine derivatives. These studies reveal the conformation-stabilizing function of weak intermolecular bonding, contributing to our knowledge of molecular interactions and stability (Kozioł et al., 2001).
Synthesis of Neuroexcitant Analogs
It also finds application in the synthesis of neuroexcitant analogs, contributing to the understanding and development of compounds with potential neurological effects (Pajouhesh et al., 2000).
Development of Biologically Active Compounds
The compound is a precursor in the synthesis of various biologically active compounds. This includes the stereoselective formation of carbon-carbon bonds, leading to the creation of key building blocks for biologically active compounds (Kubo et al., 1997).
Synthesis of Antimicrobial Agents
Its derivatives have been synthesized for potential use as antimicrobial agents, showcasing its versatility in medicinal chemistry (Doraswamy & Ramana, 2013).
Properties
IUPAC Name |
methyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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